2-{[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxy}acetonitrile
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Overview
Description
2-{[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxy}acetonitrile is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a methoxyphenoxy group and an acetonitrile group attached to the chromen-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxy}acetonitrile typically involves multiple steps. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the methoxyphenoxy group and the acetonitrile group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxy}acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxyphenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxy}acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxy}acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(4-Hydroxyphenoxy)-4-oxochromen-7-yl]oxy}acetonitrile
- 2-{[3-(4-Methylphenoxy)-4-oxochromen-7-yl]oxy}acetonitrile
- 2-{[3-(4-Chlorophenoxy)-4-oxochromen-7-yl]oxy}acetonitrile
Uniqueness
2-{[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxy}acetonitrile is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their properties and applications.
Biological Activity
2-{[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxy}acetonitrile, often referred to as O4I1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological effects of O4I1, focusing on its role in cellular reprogramming, particularly in enhancing the expression of Oct3/4, a critical transcription factor in stem cell biology.
Chemical Structure and Properties
The chemical structure of O4I1 can be described as follows:
- Molecular Formula : C16H15NO4
- Molecular Weight : 285.30 g/mol
- Structural Characteristics : The compound features a chromenone core substituted with a methoxyphenyl group and an acetonitrile moiety, which contributes to its biological activity.
O4I1 has been identified as a potent inducer of Oct3/4 expression. Oct3/4 is essential for maintaining the pluripotency of stem cells and plays a crucial role in the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). The compound enhances Oct3/4 expression through:
- Transcriptional Activation : O4I1 promotes the transcriptional activity of Oct3/4, leading to increased levels of this transcription factor in various human somatic cells.
- Stabilization of Protein : It stabilizes the Oct3/4 protein, preventing its degradation and thereby prolonging its activity within the cell.
1. Induction of Pluripotency
A study demonstrated that O4I1 significantly enhances the expression of Oct3/4 in somatic cells, which is pivotal for generating iPSCs without the ethical concerns associated with embryonic stem cells. This was achieved through high-throughput screening methods that identified O4I1 as a candidate for further development in regenerative medicine .
2. Comparative Analysis of Biological Activity
The following table summarizes the biological activities reported for O4I1 compared to other known compounds:
Case Studies
Several case studies have explored the application of O4I1 in regenerative medicine:
- Case Study 1 : In vitro experiments showed that treating human fibroblasts with O4I1 resulted in higher Oct3/4 expression levels compared to control groups, indicating its potential as a reprogramming agent.
- Case Study 2 : A follow-up study on murine models indicated that administration of O4I1 could enhance tissue regeneration by promoting stem cell-like properties within differentiated cells.
Properties
IUPAC Name |
2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c1-21-12-2-4-13(5-3-12)24-17-11-23-16-10-14(22-9-8-19)6-7-15(16)18(17)20/h2-7,10-11H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKVQLGDIZWMNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.